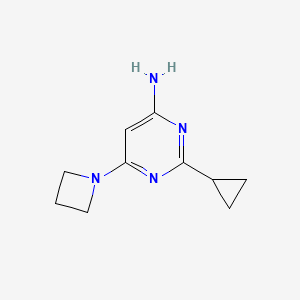

6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine

Overview

Description

The compound “6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medicinal chemistry.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an azetidine with a cyclopropylpyrimidine. Azetidines are four-membered rings containing one nitrogen atom, and they are used as building blocks in organic synthesis . Cyclopropylpyrimidines are pyrimidine derivatives where a cyclopropyl group is attached to the pyrimidine ring .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a pyrimidine ring, which in turn has a cyclopropyl group attached to it . The exact structure would depend on the positions of these groups on the rings.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine and pyrimidine rings, as well as the amine group. The azetidine ring is known to be reactive due to the strain of the four-membered ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the azetidine and pyrimidine rings, as well as the amine group .Scientific Research Applications

Synthesis of β-Lactam Antibiotics

The core structure of “6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine” is similar to that of 2-azetidinones, which are crucial in the synthesis of β-lactam antibiotics . These antibiotics, including penicillins and cephalosporins, are widely used to treat bacterial infections. The compound’s azetidinyl moiety can be functionalized to create new antibiotics with potentially broad-spectrum activity.

Development of Antitumor Agents

Compounds containing the azetidinone ring have shown potential as antitumor agents . The unique structure of “6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine” could be explored for its efficacy in inhibiting tumor growth, possibly leading to the development of novel cancer therapies.

Antibacterial Activity

Azetidinone derivatives have demonstrated significant antibacterial activity . The compound could be synthesized into derivatives that target multidrug-resistant Gram-positive and Gram-negative pathogens, addressing the growing concern of antibiotic resistance.

Anti-Inflammatory Applications

The azetidinone ring is associated with anti-inflammatory properties . Research into “6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine” could lead to the creation of new anti-inflammatory medications, potentially benefiting conditions such as arthritis and other inflammatory diseases.

Antitubercular Activity

Given the biological activity of azetidinone-containing molecules, there is potential for “6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine” to be used in the treatment of tuberculosis . Its application in this field could contribute to more effective antitubercular drugs.

Synthesis of Heterocyclic Compounds

Azetidine carboxylic acids, closely related to the compound , are important scaffolds for synthesizing various biologically active heterocyclic compounds . This compound could serve as a precursor in the synthesis of diverse heterocycles with potential pharmacological applications.

Peptide Research

The structural similarity to L-azetidine-2-carboxylic acid, found in sugar beets, suggests that “6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine” could be used in peptide research . It might be incorporated into peptides to study its effects on biological processes or to develop new peptide-based drugs.

Green Chemistry Applications

The synthesis of azetidinone derivatives, including the compound , can be achieved using green chemistry principles, such as microwave-assisted synthesis and catalysis with molecular iodine . This approach minimizes environmental impact and aligns with sustainable practices in chemical research.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c11-8-6-9(14-4-1-5-14)13-10(12-8)7-2-3-7/h6-7H,1-5H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBXMPFOFNTDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC(=NC(=C2)N)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481750.png)

![7-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481751.png)

![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine](/img/structure/B1481758.png)

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B1481766.png)